5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1029718-69-1
VCID: VC8040077
InChI: InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2
SMILES: C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F
Molecular Formula: C9H6ClFN2S
Molecular Weight: 228.67 g/mol

5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole

CAS No.: 1029718-69-1

Cat. No.: VC8040077

Molecular Formula: C9H6ClFN2S

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole - 1029718-69-1

Specification

CAS No. 1029718-69-1
Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
IUPAC Name 5-chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2
Standard InChI Key QWIQBHNVCNVDFF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F
Canonical SMILES C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a five-membered 1,2,4-thiadiazole ring containing two nitrogen atoms and one sulfur atom. The chlorine substituent at position 5 and the 2-fluorophenylmethyl group at position 3 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₆ClFN₂S
Molecular Weight228.67 g/mol
IUPAC Name5-chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole
SMILESC1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F
LogP (Predicted)~2.99 (similar to analogues )

The fluorine atom on the phenyl ring enhances electronegativity, while the chlorine atom increases electrophilicity at the thiadiazole core . These features contribute to its potential as a bioactive molecule, particularly in drug discovery.

Comparative Analysis with Structural Analogues

To contextualize its properties, 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole is compared to two analogues:

CompoundCAS No.Molecular FormulaMolecular WeightKey Features
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole138426-27-4C₈H₄ClFN₂S214.65 g/molPara-fluorophenyl substituent
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole5848-93-1C₃Cl₄N₂S252.65 g/molTrichloromethyl group

Key Differences:

  • Substituent Position: The ortho-fluorophenyl group in the target compound may enhance steric hindrance compared to the para-substituted analogue, affecting binding affinity .

  • Electrophilicity: The trichloromethyl group in CAS 5848-93-1 increases electrophilicity but reduces solubility, limiting bioavailability .

Applications and Future Directions

Current applications focus on its role as an intermediate in pharmaceutical synthesis . Future research should prioritize:

  • Mechanistic Studies: Elucidating molecular targets using crystallography or computational modeling.

  • In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models.

  • Derivatization: Modifying the fluorophenyl or chlorine groups to optimize activity.

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